![molecular formula C8H5F2N B1410835 2,4-Difluoro-6-methylbenzonitrile CAS No. 1803782-57-1](/img/structure/B1410835.png)
2,4-Difluoro-6-methylbenzonitrile
Overview
Description
2,4-Difluoro-6-methylbenzonitrile is a chemical compound with the molecular formula C8H5F2N and a molecular weight of 153.13 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-6-methylbenzonitrile consists of a benzonitrile group with two fluorine atoms and one methyl group attached to the benzene ring . The exact positions of these substituents can be inferred from the name of the compound: the two fluorine atoms are on the 2nd and 4th positions, and the methyl group is on the 6th position of the benzene ring .Scientific Research Applications
Fluorescent Probes in Biomedical Research
2,4-Difluoro-6-methylbenzonitrile: can be utilized in the design and synthesis of fluorescent probes. These probes are pivotal in biomedical research for detecting biomolecules or molecular activities within cells through fluorescence signals . The compound’s structure allows for the incorporation into fluorescent dyes, which are essential for high-intensity signals and stability under biological conditions.
Environmental Monitoring
The compound’s derivatives can be applied in environmental monitoring. Fluorescent probes containing 2,4-Difluoro-6-methylbenzonitrile can detect various environmental pollutants with high sensitivity and selectivity . This application is crucial for tracking and managing the presence of hazardous substances in ecosystems.
Food Safety Analysis
In food safety, fluorescent probes synthesized with 2,4-Difluoro-6-methylbenzonitrile can be used to detect contaminants and ensure the safety of food products . The compound’s ability to react with specific foodborne pathogens or toxins can lead to the development of rapid and non-toxic detection methods.
Agricultural Chemistry
The structure of 2,4-Difluoro-6-methylbenzonitrile is similar to that of certain herbicides, suggesting potential applications in agricultural chemistry. It could be involved in the synthesis of new herbicides with improved efficacy and reduced environmental impact .
Safety and Hazards
While specific safety data for 2,4-Difluoro-6-methylbenzonitrile is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2,4-difluoro-6-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFZJAGSBWDFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-6-methylbenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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